molecular formula C7H5N2NaO3S2 B7767293 sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate

sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate

Cat. No.: B7767293
M. Wt: 252.3 g/mol
InChI Key: AMZPPWFHMNMIEI-UHFFFAOYSA-M
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Description

Sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate, also known as sodium 2-mercapto-5-benzimidazolesulfonate dihydrate, is a chemical compound with the molecular formula C7H9N2NaO4S2. It is a white to light yellow crystalline powder that is soluble in water. This compound is primarily used in various chemical and pharmaceutical applications due to its unique properties.

Properties

IUPAC Name

sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S2.Na/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;/h1-3H,(H2,8,9,13)(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZPPWFHMNMIEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=N2)S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])NC(=N2)S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N2NaO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate typically involves the reaction of 2-mercaptobenzimidazole with sodium hydroxide and sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-mercaptobenzimidazole, sodium hydroxide, sulfuric acid.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.

    Procedure: 2-mercaptobenzimidazole is dissolved in water, and sodium hydroxide is added to the solution. Sulfuric acid is then added dropwise to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the formation of this compound is complete.

    Isolation: The product is isolated by filtration, washed with water, and dried under vacuum.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified using crystallization or other suitable methods to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form disulfide derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride; carried out in an aqueous or alcoholic medium at room temperature.

    Substitution: Various nucleophiles such as amines or thiols; reactions are typically conducted in organic solvents under reflux conditions.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Sulfinate derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in various organic reactions as a reagent.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it can interact with cellular receptors, modulating various signaling pathways and exerting its biological effects.

Comparison with Similar Compounds

Sodium;2-sulfanyl-3H-benzimidazole-5-sulfonate can be compared with other similar compounds such as:

    Sodium 2-mercaptobenzothiazole: Similar in structure but contains a thiazole ring instead of a benzimidazole ring. It is used as a vulcanization accelerator in the rubber industry.

    Sodium 2-mercaptobenzoxazole: Contains a benzoxazole ring and is used in the synthesis of various organic compounds.

    Sodium 2-mercaptobenzimidazole: Lacks the sulfonate group and is used as a corrosion inhibitor and in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its sulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs.

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